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Compound of Interest

Compound Name: N2-Phenoxyacetylguanosine

Cat. No.: B12389697

N2-Phenoxyacetylguanosine: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N2-Phenoxyacetylguanosine is a synthetic derivative of the natural nucleoside guanosine.
This modification, the addition of a phenoxyacetyl group at the N2 position of the guanine base,
confers unique chemical and biological properties to the molecule, making it a valuable tool in
various research and drug development applications. This technical guide provides an in-depth
overview of the chemical properties of N2-Phenoxyacetylguanosine, detailed experimental
protocols for its synthesis and characterization, and an exploration of its biological activity,
particularly its role as an agonist for Toll-like receptor 7 (TLR7).

Core Chemical Properties

N2-Phenoxyacetylguanosine is a white to off-white solid with the chemical formula
C18H19N507 and a molecular weight of 417.37 g/mol .[1] It is characterized by its limited
solubility in common organic solvents, being soluble in dimethyl sulfoxide (DMSO) and only
slightly soluble in methanol.[2][3] The compound has a distinct melting point in the range of
159-160 °C.[2][3][4] For optimal stability, N2-Phenoxyacetylguanosine should be stored at 2-
8°C.[1]
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Property Value Source(s)
Molecular Formula C18H19N507 [1][5]
Molecular Weight 417.37 g/mol [11[415]
CAS Number 119824-66-7 [1][2113]1[5]
Appearance White to off-white solid [21[31[5]
Melting Point 159-160 °C [21[31[4]

N Soluble in DMSO, slightly
Solubility _ [21[3]
soluble in methanol

Storage Conditions 2-8°C [1]

Synthesis and Characterization: Experimental
Protocols

The synthesis of N2-Phenoxyacetylguanosine is a multi-step process that involves the
protection of the hydroxyl groups of the guanosine ribose moiety, followed by the acylation of
the N2 position of the guanine base, and subsequent deprotection.
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Caption: A generalized workflow for the synthesis of N2-Phenoxyacetylguanosine.
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Detailed Synthesis Protocol

This protocol is a generalized procedure based on established methods for the synthesis of
N2-acylguanosine derivatives.

Step 1: Protection of Guanosine Hydroxyl Groups

e Materials: Guanosine, tert-Butyldimethylsilyl chloride (TBDMS-CI), Imidazole, Anhydrous
N,N-Dimethylformamide (DMF).

e Procedure:
o Dry guanosine under vacuum.
o Dissolve the dried guanosine in anhydrous DMF.

o Add imidazole (approximately 8 equivalents) and TBDMS-CI (approximately 4 equivalents)
to the solution.

o Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

o Upon completion, quench the reaction with water and extract the product with an organic
solvent like ethyl acetate.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the resulting 2',3',5'-O-tris(tert-butyldimethylsilyl)guanosine by silica gel column
chromatography.

Step 2: Phenoxyacetylation of the N2-Amino Group

e Materials: 2',3',5'-O-tris(tert-butyldimethylsilyl)guanosine, Phenoxyacetyl chloride, Anhydrous
Pyridine.

e Procedure:
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o Dissolve the protected guanosine in anhydrous pyridine.

o Cool the solution to 0°C in an ice bath.

o Slowly add phenoxyacetyl chloride (approximately 1.5-2 equivalents) to the solution.

o Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

o After the reaction is complete, quench with water and extract the product with an organic
solvent.

o Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
o Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

o The crude N2-Phenoxyacetyl-2',3',5'-O-tris(tert-butyldimethylsilyl)guanosine is typically
used in the next step without further purification.

Step 3: Deprotection of the Silyl Groups

o Materials: Crude N2-Phenoxyacetyl-2',3",5'-O-tris(tert-butyldimethylsilyl)guanosine,
Tetrabutylammonium fluoride (TBAF) solution in Tetrahydrofuran (THF).

e Procedure:
o Dissolve the crude protected product from the previous step in THF.
o Add a 1M solution of TBAF in THF (approximately 4 equivalents) to the reaction mixture.
o Stir at room temperature for 2-4 hours, monitoring the deprotection by TLC.
o Once the reaction is complete, concentrate the mixture under reduced pressure.

o Purify the residue by silica gel column chromatography, eluting with a gradient of methanol
in dichloromethane to yield pure N2-Phenoxyacetylguanosine.

Characterization
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The structure and purity of the synthesized N2-Phenoxyacetylguanosine should be confirmed
by standard analytical techniques.

e Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the
purity of the final product.

e Mass Spectrometry (MS): To confirm the molecular weight of the compound. The expected
mass would correspond to the molecular formula C18H19N507.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum is expected to show characteristic signals for the protons of the
guanine base, the ribose sugar, and the phenoxyacetyl group. Key signals would include
those for the anomeric proton of the ribose, the aromatic protons of the phenoxy group,
and the methylene protons of the acetyl group.

o 13C NMR: The spectrum should display distinct signals for all 18 carbon atoms in the
molecule, including the carbonyl carbon of the acetyl group and the carbons of the
aromatic phenoxy ring and the purine system.

Biological Activity: TLR7 Agonism and Signaling
Pathway

N2-Phenoxyacetylguanosine is recognized as a guanosine analog with potent
immunostimulatory activity.[6][7] This activity is primarily mediated through its function as an
agonist for Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor that plays a
crucial role in the innate immune response to viral single-stranded RNA.[7][8]

The binding of N2-Phenoxyacetylguanosine to TLR7 initiates a downstream signaling
cascade that leads to the production of pro-inflammatory cytokines and type | interferons. This
signaling pathway is dependent on the adaptor protein MyD88.

TLR7 Signaling Pathway Activated by N2-
Phenoxyacetylguanosine

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12389697?utm_src=pdf-body
https://www.benchchem.com/product/b12389697?utm_src=pdf-body
https://www.semanticscholar.org/paper/Novel-synthesis-of-2%27-O-methylguanosine.-Chow-Wen/199d4a3493c64bc5915f869b3c77972257f04d1c
https://www.researchgate.net/publication/377327775_How_to_Read_and_Interpret_1H-NMR_and_13C-NMR_Spectrums
https://www.researchgate.net/publication/377327775_How_to_Read_and_Interpret_1H-NMR_and_13C-NMR_Spectrums
https://pubs.acs.org/doi/10.1021/acs.joc.0c02773
https://www.benchchem.com/product/b12389697?utm_src=pdf-body
https://www.benchchem.com/product/b12389697?utm_src=pdf-body
https://www.benchchem.com/product/b12389697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Endosome

recruits

AN

IKK complex

Cy‘I oplasm

actiy

A4

activates

A

NF-kB

releases

A

p50/p65

activates

ranslogate:

translocates

Nucleus

p50/p65

induces transcription

Pro-inflammatory

Cytokines (e.g., TNF-a, IL-6)

IRF7

nduces transcription

Type | Interferons
(e.g., IFN-a, IFN-p)

Click to download full resolution via product page

Caption: TLR7 signaling cascade initiated by N2-Phenoxyacetylguanosine.
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Upon binding of N2-Phenoxyacetylguanosine to TLR7 within the endosome, the receptor
undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88 to
its Toll/interleukin-1 receptor (TIR) domain. MyD88, in turn, recruits and activates members of
the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. Activated
IRAK1 then interacts with and activates TNF receptor-associated factor 6 (TRAF6).

Activated TRAF6 serves as a key signaling hub, initiating two major downstream pathways:

o NF-kB Activation: TRAF6 activates the IkB kinase (IKK) complex, which phosphorylates the
inhibitor of NF-kB (IkB). This phosphorylation leads to the degradation of IkB and the release
of the NF-kB transcription factor (typically the p50/p65 heterodimer). The released NF-kB
then translocates to the nucleus, where it induces the transcription of genes encoding pro-
inflammatory cytokines such as tumor necrosis factor-alpha (TNF-a) and interleukin-6 (IL-6).

o |IRF Activation: TRAF6 also plays a role in the activation of interferon regulatory factors
(IRFs), particularly IRF7. Activated IRF7 dimerizes and translocates to the nucleus, where it
drives the expression of type | interferons (IFN-a and IFN-[3), which are critical for antiviral
responses.

Conclusion

N2-Phenoxyacetylguanosine is a well-characterized synthetic nucleoside with defined
chemical properties and significant biological activity. Its ability to specifically activate the TLR7
signaling pathway makes it an invaluable tool for researchers studying innate immunity, viral
infections, and the development of novel immunomodulatory therapies. The detailed protocols
and pathway information provided in this guide offer a solid foundation for the synthesis,
characterization, and application of this important compound in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. scienceopen.com [scienceopen.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12389697?utm_src=pdf-body
https://www.benchchem.com/product/b12389697?utm_src=pdf-body
https://www.benchchem.com/product/b12389697?utm_src=pdf-custom-synthesis
https://www.scienceopen.com/document_file/f3c77e2c-d0cf-4145-88ed-bedbc66698e0/PubMedCentral/f3c77e2c-d0cf-4145-88ed-bedbc66698e0.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2'-Deoxyguanosine O6-Ethers
via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nim.nih.gov]

» 3. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nim.nih.gov]

e 5. hmdb.ca [hmdb.ca]

o 6. [PDF] Novel synthesis of 2'-O-methylguanosine. | Semantic Scholar [semanticscholar.org]
o 7.researchgate.net [researchgate.net]

e 8. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [What are the chemical properties of N2-
Phenoxyacetylguanosine?]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12389697#what-are-the-chemical-properties-of-n2-
phenoxyacetylguanosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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